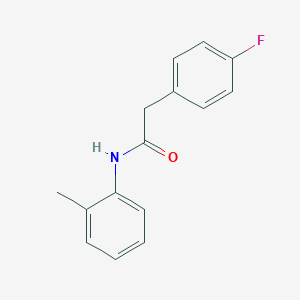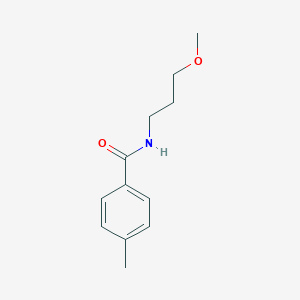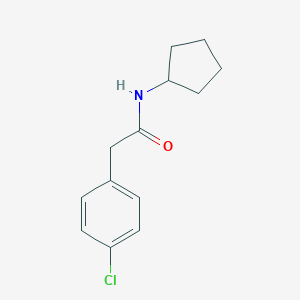
2-(4-chlorophenyl)-N-cyclopentylacetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-chlorophenyl)-N-cyclopentylacetamide (CPCA) is a synthetic compound that belongs to the class of cyclohexanone derivatives. It is a potent analgesic drug that has been extensively studied for its potential use in treating chronic pain. CPCA was first synthesized in the 1960s, and since then, it has undergone several modifications to improve its efficacy and reduce its side effects.
作用機序
2-(4-chlorophenyl)-N-cyclopentylacetamide acts by inhibiting the activity of voltage-gated sodium channels, which are responsible for the initiation and propagation of action potentials in neurons. By blocking these channels, 2-(4-chlorophenyl)-N-cyclopentylacetamide reduces the excitability of neurons and decreases the transmission of pain signals. 2-(4-chlorophenyl)-N-cyclopentylacetamide has been shown to be selective for the Nav1.7 subtype of sodium channels, which are predominantly expressed in sensory neurons and play a crucial role in the perception of pain.
Biochemical and Physiological Effects:
2-(4-chlorophenyl)-N-cyclopentylacetamide has been shown to have a selective and potent inhibitory effect on Nav1.7 sodium channels. This inhibition results in a decrease in the excitability of sensory neurons, leading to a reduction in pain transmission. 2-(4-chlorophenyl)-N-cyclopentylacetamide has also been shown to have a low affinity for other types of sodium channels, which reduces the likelihood of off-target effects. In addition, 2-(4-chlorophenyl)-N-cyclopentylacetamide has a relatively long half-life, which makes it suitable for sustained-release formulations.
実験室実験の利点と制限
2-(4-chlorophenyl)-N-cyclopentylacetamide has several advantages for use in laboratory experiments. It is a potent and selective inhibitor of Nav1.7 sodium channels, which makes it a useful tool for studying the role of these channels in pain perception. 2-(4-chlorophenyl)-N-cyclopentylacetamide has also been shown to be effective in several animal models of pain, which suggests that it has translational potential. However, 2-(4-chlorophenyl)-N-cyclopentylacetamide has some limitations as well. It has a relatively low solubility in water, which can make it difficult to formulate for in vivo experiments. In addition, 2-(4-chlorophenyl)-N-cyclopentylacetamide has not been extensively studied in humans, which limits our understanding of its safety and efficacy in clinical settings.
将来の方向性
There are several future directions for research on 2-(4-chlorophenyl)-N-cyclopentylacetamide. One area of interest is the development of new formulations of 2-(4-chlorophenyl)-N-cyclopentylacetamide that can improve its solubility and bioavailability. Another area of interest is the study of the long-term safety and efficacy of 2-(4-chlorophenyl)-N-cyclopentylacetamide in humans. Additionally, there is a need for further research on the role of Nav1.7 sodium channels in pain perception and the potential therapeutic applications of 2-(4-chlorophenyl)-N-cyclopentylacetamide and other Nav1.7 inhibitors.
合成法
The synthesis of 2-(4-chlorophenyl)-N-cyclopentylacetamide involves the reaction of 4-chlorobenzoyl chloride with cyclopentylamine in the presence of a base such as triethylamine. The resulting product is then acetylated with acetic anhydride to yield 2-(4-chlorophenyl)-N-cyclopentylacetamide. The purity of the compound can be improved through recrystallization or chromatographic techniques.
科学的研究の応用
2-(4-chlorophenyl)-N-cyclopentylacetamide has been extensively studied for its potential use as an analgesic drug. It has been shown to be effective in several animal models of pain, including neuropathic pain and inflammatory pain. 2-(4-chlorophenyl)-N-cyclopentylacetamide acts by inhibiting the activity of voltage-gated sodium channels, which are involved in the transmission of pain signals. This mechanism of action makes 2-(4-chlorophenyl)-N-cyclopentylacetamide a promising candidate for the development of new analgesic drugs.
特性
分子式 |
C13H16ClNO |
|---|---|
分子量 |
237.72 g/mol |
IUPAC名 |
2-(4-chlorophenyl)-N-cyclopentylacetamide |
InChI |
InChI=1S/C13H16ClNO/c14-11-7-5-10(6-8-11)9-13(16)15-12-3-1-2-4-12/h5-8,12H,1-4,9H2,(H,15,16) |
InChIキー |
WGLIBPCZBACXFH-UHFFFAOYSA-N |
SMILES |
C1CCC(C1)NC(=O)CC2=CC=C(C=C2)Cl |
正規SMILES |
C1CCC(C1)NC(=O)CC2=CC=C(C=C2)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-(4-butylphenyl)[1,1'-biphenyl]-4-carboxamide](/img/structure/B291786.png)
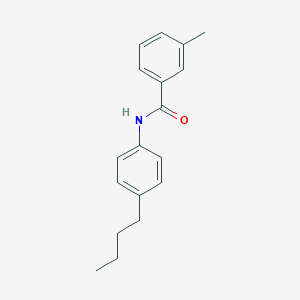

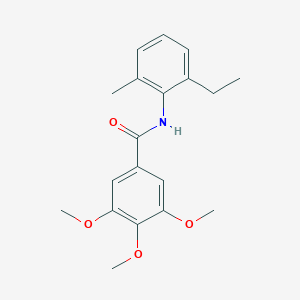



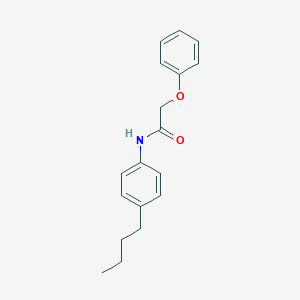
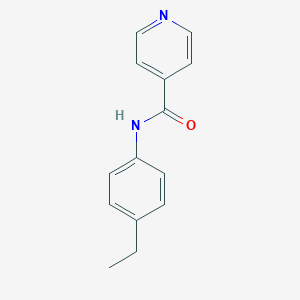

![N-[4-(diethylamino)-2-methylphenyl]-4-methoxybenzamide](/img/structure/B291804.png)
